5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroquinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h4,12-13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLCPWMVWUZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2Cl)Cl)O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID4245502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dichloro-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, particularly at the chloro positions, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that 5,7-dichloro-1,2,3,4-tetrahydroquinolin-8-ol demonstrates significant antiproliferative activity against human breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. This suggests its potential as a lead compound for developing anticancer agents .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In a study published in Pharmacology Reports, tetrahydroquinoline derivatives were shown to reduce inflammation in animal models by inhibiting NF-kB signaling pathways. This mechanism highlights the compound's potential in treating inflammatory diseases .
Antimicrobial Properties
Preliminary assays have indicated that this compound possesses antimicrobial activity against certain bacterial strains. This property could be leveraged for developing new antibiotics or antimicrobial agents .
Biological Studies
Enzyme Inhibition and Receptor Binding
this compound can interact with various biological targets due to its structural similarity to biologically active quinolines. It has been utilized in studies focusing on enzyme inhibition and receptor binding. The compound may inhibit enzymes by binding to their active sites or modulating signal transduction pathways through receptor interactions .
Material Science
Organic Electronics and Functional Materials
The unique properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable films and its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Case Studies
-
Anticancer Study
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of tetrahydroquinoline derivatives including this compound against several cancer cell lines. The findings suggested that this compound could serve as a promising scaffold for developing new anticancer therapies . -
Inflammation Research
A study published in Pharmacology Reports demonstrated that tetrahydroquinoline derivatives could significantly reduce inflammation markers in treated animal models. The research highlighted the potential therapeutic applications of these compounds in managing inflammatory diseases . -
Antimicrobial Activity Assessment
Preliminary studies have shown that this compound exhibits activity against specific bacterial strains. Further research is required to fully characterize this antimicrobial potential and explore its applications in pharmaceutical formulations .
Wirkmechanismus
The exact mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one
- Structure: Features a ketone group at C4 and a methyl substituent at C2, with a partially saturated quinoline ring.
- Synthesis : Synthesized via iodine-mediated alkylation in DMF, characterized by LC-MS and NMR .
- Key Differences: The absence of chlorine substituents and the presence of a ketone group reduce its polarity compared to 5,7-dichloro-1,2,3,4-tetrahydroquinolin-8-ol. This impacts solubility and biological activity.
6,7-Dichloro-2-hydroxy-5,8-quinolinedione
- Structure: Contains two chlorine atoms at C6/C7, a hydroxyl group at C2, and quinoline dione groups at C5/C6.
- Synthesis : Produced via oxidation of chlorinated precursors, as described in Scheme 2 .
- Key Differences: The dione structure introduces electron-withdrawing effects, enhancing reactivity in redox reactions compared to the tetrahydroquinolin-8-ol framework.
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
Pharmacological Derivatives and Impurities
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid
- Structure: Incorporates a carboxylic acid group at C6 and a tetrahydroisoquinoline core.
- Applications : A key intermediate in Lifitegrast (a dry eye treatment) synthesis. Its hydrochloride salt (CAS: 1289646-93-0) is a certified reference material .
- Key Differences : The carboxylic acid group improves water solubility, making it more suitable for pharmaceutical formulations than the parent compound .
2-(Benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid
Substituent Position and Electronic Effects
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol Hydrochloride
- Structure : Methoxy groups at C6/C7 and a hydroxyl group at C7.
- Properties: Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which contrasts with the electron-withdrawing chlorine in this compound. This difference alters binding affinity in enzyme inhibition studies .
8-Hydroxy-3,4-dihydro-2-quinolinone
- Structure : A ketone group at C2 and a hydroxyl group at C8, with a partially unsaturated ring.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biologische Aktivität
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol (CAS No. 485403-38-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-cancer effects, enzyme inhibition, and receptor interactions.
Chemical Structure and Properties
This compound is characterized by a unique tetrahydroquinoline structure with two chlorine substituents at the 5 and 7 positions. Its molecular formula is , and it has a molecular weight of 216.09 g/mol .
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. A study highlighted its ability to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. In particular:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound was found to activate caspase pathways leading to programmed cell death .
The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Induction of oxidative stress |
| A549 | 18 | Modulation of cell cycle arrest |
Enzyme Inhibition
This compound has been studied for its inhibitory effects on several enzymes involved in metabolic pathways:
- Kynurenine Aminotransferase : It acts as a competitive inhibitor with a Ki value in the low micromolar range. This inhibition may contribute to its neuroprotective effects by altering kynurenine metabolism .
- Cyclooxygenase (COX) : Preliminary studies suggest it may inhibit COX enzymes involved in inflammatory pathways, indicating potential anti-inflammatory properties .
Case Studies
A notable case study involved the administration of this compound in animal models to evaluate its therapeutic efficacy against induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with placebo.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound shows affinity for certain receptors involved in apoptosis and inflammation.
- Radical Scavenging : Its structure allows it to act as an antioxidant by scavenging free radicals.
- Cell Cycle Modulation : It influences various checkpoints in the cell cycle, leading to growth inhibition in cancer cells.
Q & A
Q. What are the recommended synthetic routes for 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A two-step approach is often employed:
Hydrogenation : Reduce the quinoline precursor (e.g., 5,7-dichloroquinolin-8-ol) under catalytic hydrogenation (H₂, Pd/C) to form the tetrahydroquinoline backbone .
Functionalization : Introduce substituents via regioselective chlorination or hydroxylation. For example, use SOCl₂ for chlorination or LiAlH₄ for hydroxyl group reduction .
Optimization involves adjusting catalyst loading (e.g., 5–10% Pd/C), solvent polarity (THF or EtOH), and reaction time (3–17 hours). Evidence shows yields >78% are achievable with milder conditions to avoid side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorine at C5/C7 and hydroxyl at C8). Integration ratios distinguish aromatic vs. aliphatic protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical ~230 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELXL software refines crystal structures to resolve stereochemistry and hydrogen bonding (e.g., hydroxyl group interactions) .
Q. How do the chlorine substituents influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer : Chlorine atoms at C5/C7 act as electron-withdrawing groups, directing electrophilic attacks to the C6 position. For example:
- Oxidation : KMnO₄ selectively oxidizes the tetrahydroquinoline ring at C1/C2, forming dihydroxy derivatives .
- Nucleophilic Substitution : The hydroxyl group at C8 can undergo alkylation (e.g., with methyl iodide) under basic conditions (K₂CO₃/ACN) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Use chiral catalysts (e.g., Evans’ oxazaborolidines) during hydrogenation to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) .
Q. What computational tools are effective for predicting the biological activity of this compound?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP (calculated ~2.1) and topological polar surface area (TPSA) to predict membrane permeability .
- Docking Studies : Simulate interactions with targets (e.g., kinases) using AutoDock Vina. Prioritize halogen bonding due to chlorine’s σ-hole interactions .
Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?
- Methodological Answer : Cross-validate experimental data (SHELXL-refined structures) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate lattice strain or solvent effects .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process Monitoring : Use in-situ FTIR to track intermediates (e.g., imine formation during hydrogenation).
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) to isolate the product (>99% purity) .
Data Analysis & Troubleshooting
Q. How should researchers address discrepancies in reported yields for similar tetrahydroquinoline derivatives?
Q. What experimental controls are essential when studying the compound’s antioxidant activity?
- Methodological Answer : Include Trolox (a standard antioxidant) in DPPH/ABTS assays. Normalize IC₅₀ values to account for solvent interference (e.g., DMSO <1% v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
